molecular formula C11H18N2O3 B12308842 tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B12308842
M. Wt: 226.27 g/mol
InChI Key: ZCPQWXSMXZWYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate: is a chemical compound with the molecular formula C11H18N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves the reaction of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .

Biology and Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate stands out due to its unique structural features and reactivity.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-12-5-8(7)9(13)14/h7-8,12H,4-6H2,1-3H3

InChI Key

ZCPQWXSMXZWYEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.